![molecular formula C20H21Cl2FN2O3S B2828150 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 451475-28-8](/img/structure/B2828150.png)
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
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Description
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide" have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were analyzed using various spectroscopic and chromatographic methods, highlighting the importance of structural analysis in understanding compound properties and potential applications (Lahtinen et al., 2014).
Antimicrobial Activity
The antimicrobial activity of sulfanilamide derivatives, including compounds structurally similar to the one , was evaluated against various bacterial and fungal strains. This research underscores the potential use of such compounds in developing new antimicrobial agents. However, the specific study indicated that the introduction of certain groups did not significantly enhance antibacterial activity, and no antifungal activity was observed (Lahtinen et al., 2014).
Enzyme Inhibition
Another area of application for related compounds is enzyme inhibition. For example, certain cyclohexenone and cyclopentenone derivatives have shown potent ABTS scavenging activities, indicative of antioxidant properties. These findings suggest potential applications in preventing oxidative stress-related diseases (Wang et al., 2015).
Bioactivity and Drug Development
The bioactivity of certain compounds, such as those inhibiting α-glucosidase, indicates their potential in developing treatments for conditions like diabetes. For instance, some derivatives exhibited potent α-glucosidase inhibitory activity, surpassing that of standard drugs such as acarbose. This highlights the potential for developing novel anti-diabetic medications (Lotfy et al., 2017).
properties
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN2O3S/c1-25(15-5-3-2-4-6-15)29(27,28)19-11-13(7-10-18(19)23)20(26)24-14-8-9-16(21)17(22)12-14/h7-12,15H,2-6H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHSLSIPHHRBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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